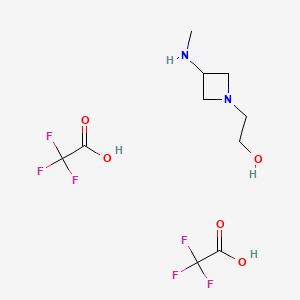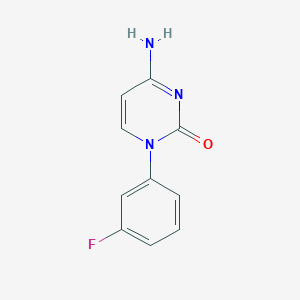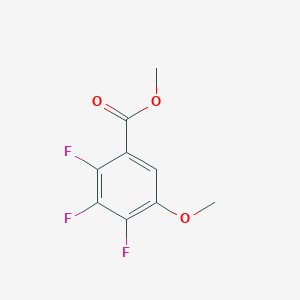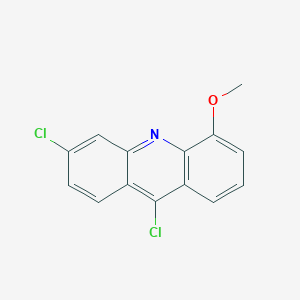
3,9-Dichloro-5-methoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dichloro-5-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO and a molecular weight of 278.13 g/mol . It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-5-methoxyacridine typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of acridine with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 3 and 9 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,9-Dichloro-5-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Amino or thio derivatives of this compound.
Oxidation Products: Oxidized acridine derivatives.
Reduction Products: Reduced forms of the acridine ring.
Scientific Research Applications
3,9-Dichloro-5-methoxyacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,9-Dichloro-5-methoxyacridine involves its ability to intercalate into DNA, thereby disrupting the replication and transcription processes. This intercalation can lead to the inhibition of DNA synthesis and induce cell death, making it a potential candidate for anticancer therapy . The compound targets the DNA double helix and can interfere with various molecular pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6,9-Dichloro-2-methoxyacridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
9-Aminoacridine: Known for its antimicrobial properties and used in antiseptic formulations.
Acridine-9-carboxaldehyde: Utilized in the synthesis of other acridine derivatives and studied for its potential therapeutic applications.
Uniqueness
3,9-Dichloro-5-methoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88914-97-0 |
|---|---|
Molecular Formula |
C14H9Cl2NO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
3,9-dichloro-5-methoxyacridine |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-12-4-2-3-10-13(16)9-6-5-8(15)7-11(9)17-14(10)12/h2-7H,1H3 |
InChI Key |
YMMJYJZATITPRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

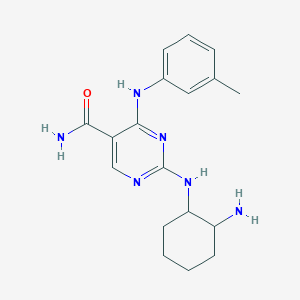
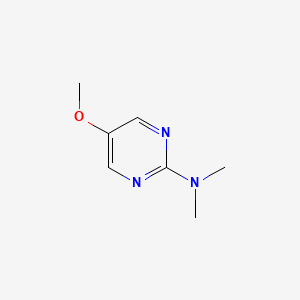

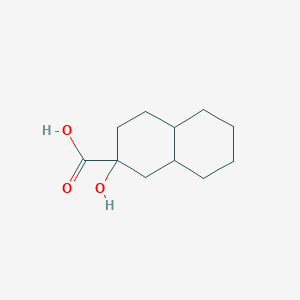
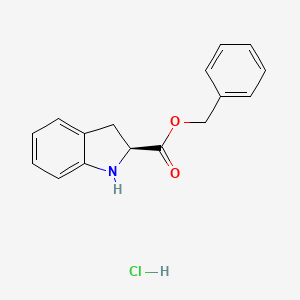


![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
